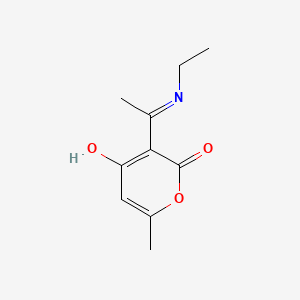
LEISHMAN/'S STAIN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leishman’s stain, also known as Leishman stain, is a widely used compound in microscopy for staining blood smears. It is primarily used to differentiate and identify white blood cells, malaria parasites, and trypanosomas. The stain is based on a methanolic mixture of “polychromed” methylene blue and eosin . This staining technique was developed by the Scottish pathologist William Boog Leishman and is a version of the Romanowsky stain .
準備方法
Synthetic Routes and Reaction Conditions: Leishman’s stain is prepared by dissolving 0.2 grams of Leishman’s powder in 100 milliliters of acetone-free methyl alcohol. The mixture is then warmed to 50°C for 10-15 minutes and filtered. The dye is ripened by placing the filtrate in sunlight for 3-4 days or by incubating it at 37°C for 24 hours .
Industrial Production Methods: Many companies sell Leishman stain in the form of a dry powder, which is later reconstituted with methanol. The methanolic stock solution is stable and serves the purpose of directly fixing the smear, eliminating a prefixing step .
化学反応の分析
Leishman’s stain undergoes various chemical reactions, primarily involving its components, methylene blue and eosin. The DNA and acidic groupings of the proteins of cell nuclei and primitive cytoplasm determine the uptake of the basic dye, methylene blue. Conversely, the presence of basic groupings on hemoglobin molecules results in its affinity for the acidic dye, eosin . The stain is sensitive to heat and bright light, which can oxidize the stain and cause the precipitation of insoluble precipitates, such as methylene violet or Azure-Eosinate salts .
科学的研究の応用
Leishman’s stain is extensively used in scientific research to study cell morphology and cellular processes. It is used to stain cells in tissue sections, cell cultures, and other biological samples to visualize and analyze their structure and function . The stain is invaluable in diagnosing various hematological disorders by differentiating subtle variations in cellular morphology and staining patterns . It is also used in the identification of malaria parasites and trypanosomas .
作用機序
The mechanism of action of Leishman’s stain involves its contrasting hues of blue, pink, and purple, which offer a deeper understanding of cellular morphology and differentiation. The nuclei of cells stain a crisp blue, while the cytoplasm takes on vibrant pink or purple hues depending on cell type and composition . The chemical components of the Leishman dye, Azure B and Eosin Y, stain different groups of molecules in the cells. The DNA and acidic groupings of the proteins of cell nuclei and primitive cytoplasm determine the uptake of the basic dye, Azure B. Conversely, the presence of basic groupings on hemoglobin molecules results in its affinity for the acidic dye, Eosin Y .
類似化合物との比較
Leishman’s stain is part of the Romanowsky stain family, which includes Giemsa stain, Jenner’s stain, and Wright’s stain. Among these, Jenner’s stain is the simplest, while Giemsa’s stain is the most complex . Leishman’s stain occupies an intermediate position and is widely used in routine staining . The modified Leishman’s stain incorporates specific modifications aimed at improving staining quality and enhancing the detection of eosinophils and leukocytes . In comparison to Giemsa stain, Leishman’s stain provides a simpler method for routine work and is especially suitable when a stained blood film is required urgently .
Similar Compounds:- Giemsa stain
- Jenner’s stain
- Wright’s stain
- Field’s stain
Leishman’s stain stands out due to its ability to provide rapid and reliable results, making it a preferred choice in many laboratories .
特性
CAS番号 |
12627-53-1 |
|---|---|
分子式 |
n.a. |
分子量 |
0 |
製品の起源 |
United States |
Q1: What are the common hematological changes observed in malaria patients as per the research studies?
A1: The research studies primarily focus on the hematological changes observed in malaria patients. They consistently report a high frequency of thrombocytopenia (low platelet count) [, ], anemia (low red blood cell count) [, ], and lymphopenia (low lymphocyte count) [, ] in individuals diagnosed with malaria caused by both Plasmodium falciparum and Plasmodium vivax. These changes are valuable diagnostic indicators for malaria infection.
Q2: How is Leishman's stain used in diagnosing malaria in these studies?
A2: Leishman's stain is instrumental in diagnosing malaria in these studies. Researchers used both thick and thin blood films stained with Leishman's stain [, , ] to visually identify malarial parasites within the blood samples. This method allows for the detection of the parasites and helps differentiate between the species (P. falciparum and P. vivax).
Q3: Beyond malaria, are there other applications of Leishman's stain mentioned in the research?
A3: Yes, one of the studies investigates the "Blood Corpuscular Pattern of Keloid Patients" []. While the study doesn't delve into the specifics of how Leishman's stain is used, it mentions employing thin blood films stained with Leishman's stain to determine the differential white blood cell count. This suggests that Leishman's stain is a versatile tool for analyzing blood cell morphology and counts in various research contexts.
Q4: The studies mention using automated cell counters alongside Leishman’s stain. Why are both methods important?
A4: The research highlights the importance of using both automated cell counters and Leishman's stain for comprehensive hematological analysis. While automated counters provide accurate and quantitative data on blood cell counts [, ], Leishman's stain enables the visual identification of parasites (like in malaria) [, , ] and the assessment of cell morphology, which might not be possible with automated counting alone. This combined approach provides a more detailed understanding of blood composition and potential abnormalities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



